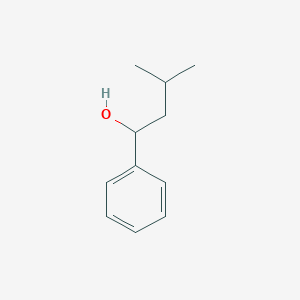

3-Methyl-1-phenylbutan-1-OL

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXSTAUVUZAMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300319 | |

| Record name | α-(2-Methylpropyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-86-2 | |

| Record name | α-(2-Methylpropyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(2-Methylpropyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 3 Phenylbutan 1 Ol

Established Synthetic Pathways for Primary Alcohols in the Butane Framework

Traditional synthetic approaches to substituted butanols, including 3-methyl-1-phenylbutan-1-ol, often rely on well-understood and robust reactions such as Grignard additions and the reduction of carbonyl compounds.

Grignard Reagent-Mediated Approaches to Substituted Butanols

A primary and versatile method for the synthesis of this compound involves the use of a Grignard reagent. doubtnut.com This approach typically utilizes the reaction of a phenylmagnesium halide with an appropriate aldehyde. Specifically, the reaction of phenylmagnesium bromide with 3-methylbutanal (B7770604) yields this compound. doubtnut.com The general applicability of Grignard reagents extends to the synthesis of various substituted butanols. For instance, the synthesis of 1-phenyl-3-methyl-1-butanol can be achieved through the reaction of 2-methylpropane-1-magnesium bromide with benzaldehyde (B42025). chegg.com

The versatility of Grignard reagents is further demonstrated in the synthesis of tertiary alcohols. For example, reacting a benzylmagnesium halide with isobutylene (B52900) oxide can produce 2-methyl-4-phenylbutan-2-ol. google.com Additionally, highly selective alkylation to ketones, which can be precursors to tertiary alcohols, can be catalyzed by ate complexes derived from Grignard reagents. nii.ac.jp

Reductions of Corresponding Carbonyl Precursors (e.g., 3-methyl-3-phenylbutanoic acid derivatives)

The reduction of carbonyl-containing precursors is another fundamental strategy for synthesizing alcohols. For instance, γ-phenylbutyric acid can be obtained by the reduction of β-benzoylpropionic acid using amalgamated zinc and hydrochloric acid, a Clemmensen reduction. orgsyn.org This resulting acid could then potentially be further reduced to the corresponding alcohol.

The reduction of esters is also a common pathway. For example, a lower alkyl ester of 3-benzoylpropionic acid can be reduced with borane (B79455) to provide a lower alkyl ester of 4-phenyl-4-hydroxybutanoic acid. google.com Similarly, the reduction of γ-oxo-α-amino acids using sodium borohydride (B1222165) in the presence of manganese(II) chloride can stereoselectively produce γ-hydroxy-α-amino acids. researchgate.net These hydroxy acids or their ester derivatives are direct precursors to the corresponding alcohols.

Advanced Catalytic Syntheses Utilizing Related Substrates

Modern synthetic chemistry offers more sophisticated and often stereoselective methods for alcohol synthesis, including metal-free oxidative arylations and biocatalytic transformations.

Metal-Free Enantioselective Oxidative Arylation Strategies from Alkenes

Recent advancements have led to the development of metal-free enantioselective oxidative arylation of alkenes. thieme.denih.govresearchgate.netamericanelements.com These methods provide a powerful tool for the formation of carbon-carbon bonds and the introduction of chirality. One such strategy involves the use of a lactate-based chiral hypervalent iodine(III) reagent to achieve the enantioselective oxyarylation of an alkene. nih.gov This type of reaction promotes oxidative cyclization and enhances enantioselectivity. nih.gov Organocatalytic approaches have also been developed for the enantioselective C-H alkenylation and arylation of N-carbamoyl tetrahydropyridines and tetrahydro-β-carbolines, offering a metal-free route to α-substituted heterocycles. nih.gov

Biocatalytic Transformations for Related Alcohols (e.g., enzyme-mediated reductions)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral alcohols. nih.govnih.govpsu.edu Enzyme-catalyzed reactions are often highly enantioselective and regioselective, and they are performed under mild conditions. nih.gov The reduction of prochiral ketones to chiral alcohols using whole cells or isolated enzymes is a widely used approach. nih.govpsu.edu These biocatalytic reductions often employ alcohol dehydrogenases (ADHs) and require cofactor regeneration, which can be achieved using co-substrates like glucose. nih.govresearchgate.net For instance, a chemoenzymatic approach has been developed that combines the addition of an organolithium reagent to a nitrile to form a ketone, which is then stereoselectively reduced by an ADH to the corresponding chiral alcohol. researchgate.net

Derivatization from Simpler Aromatic or Aliphatic Precursors

The synthesis of this compound can also be envisioned through the derivatization of simpler, readily available starting materials. The structural components of the target molecule, a phenyl group and a substituted butanol chain, suggest that it can be constructed by combining appropriate aromatic and aliphatic precursors. For example, phenyl-containing intermediates such as benzaldehyde derivatives can be coupled with suitable aliphatic building blocks. pmarketresearch.com The synthesis of related structures, like 2-methyl-4-phenylbutan-2-ol, has been achieved by reacting styrene (B11656) with isopropanol, highlighting the potential of using simple alkenes and alcohols as starting materials. google.com

Pathways from Benzene (B151609) Derivatives and Branched Alkyl Chains

The synthesis of this compound, a chiral alcohol with a distinct structure, can be effectively achieved by combining aromatic precursors with appropriate branched alkyl units. Two primary strategies dominate this approach: the Grignard reaction and Friedel-Crafts acylation followed by reduction.

Grignard Reaction: This classic organometallic reaction provides a direct route to this compound. The synthesis involves the reaction of a phenylmagnesium halide (a Grignard reagent derived from a benzene derivative like bromobenzene) with 3-methylbutanal. doubtnut.com The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound. doubtnut.com This method is highly effective for creating the specific carbon-carbon bond between the phenyl ring and the butanol chain. doubtnut.comchegg.com

Friedel-Crafts Acylation and Subsequent Reduction: An alternative pathway commences with the Friedel-Crafts acylation of benzene. In this electrophilic aromatic substitution reaction, benzene is treated with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This step forms the ketone intermediate, 3-methyl-1-phenylbutan-1-one. The synthesis is completed by the reduction of this ketone. Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to convert the carbonyl group into the hydroxyl group, yielding the target molecule, this compound.

Table 1: Comparison of Primary Synthetic Pathways

| Method | Benzene Derivative | Branched Alkyl Reagent | Key Intermediate | Final Step |

|---|---|---|---|---|

| Grignard Reaction | Phenylmagnesium Bromide | 3-Methylbutanal | Magnesium Alkoxide | Acidic Workup |

| Friedel-Crafts / Reduction | Benzene | 3-Methylbutanoyl Chloride | 3-Methyl-1-phenylbutan-1-one | Reduction (e.g., NaBH₄) |

Sequential Functionalization for Tailored Scaffolds

Developing complex molecular architectures with high precision requires synthetic strategies that build upon a molecular framework in a stepwise manner. This sequential functionalization is crucial for creating tailored scaffolds, particularly for the synthesis of specific stereoisomers of chiral alcohols like this compound.

Aldol (B89426) Condensation Approach: The aldol condensation offers a powerful method for carbon-carbon bond formation and can be utilized to construct precursors to the target molecule. magritek.com A crossed-aldol condensation between benzaldehyde and a suitable ketone, for instance, can generate a β-hydroxy carbonyl compound. doubtnut.com While a direct synthesis of this compound via this method is complex, the condensation of benzaldehyde with methyl ethyl ketone can produce an α,β-unsaturated ketone (a chalcone-like intermediate). Subsequent modification, including conjugate addition of a methyl group and reduction of the carbonyl, represents a sequential pathway to build the desired carbon skeleton and functionality. This stepwise approach allows for the introduction of different functional groups at various positions, creating a versatile molecular scaffold.

Asymmetric and Chemoenzymatic Strategies: Modern synthetic chemistry increasingly employs sequential catalytic processes to achieve high levels of stereoselectivity. mdpi.com One-pot photo-biocatalytic systems, for example, can deracemize secondary alcohols by combining photocatalytic oxidation of an alcohol to a ketone with a subsequent enantioselective bioreduction back to a single enantiomer of the alcohol. acs.org Similarly, chemoenzymatic cascades can convert biomass-derived materials into valuable chiral N-containing alcohols through sequential chemical and biocatalytic steps. bohrium.com These advanced, multi-step methods are exemplary of sequential functionalization, where each step builds upon the last to construct a highly specific and complex final product. Such strategies are instrumental in accessing enantiomerically pure versions of chiral alcohols, which are valuable in various fields of chemical research. nih.gov

Chemical Reactivity and Transformations of 3 Methyl 3 Phenylbutan 1 Ol

Intramolecular Cyclization and Rearrangement Pathways

The spatial proximity of the primary alcohol and the phenyl ring enables intramolecular reactions, leading to the formation of cyclic structures. These pathways are of significant interest for synthesizing complex molecular scaffolds.

A significant transformation of 3-methyl-3-phenylbutan-1-ol (B3049658) and similar alcohols is the direct formation of aryl C–O bonds through intramolecular dehydrogenative coupling. lookchem.com Research has demonstrated a method for intramolecular arene C-H etherification by means of an "umpoled" alcohol cyclization. This reaction is mediated by a hypervalent iodine(III) (I(III)) N-HVI reagent. lookchem.com

This strategy provides access to valuable functionalized chromane (B1220400) scaffolds from primary, secondary, and tertiary alcohols. The reaction proceeds through a cascade cyclization-iodonium salt formation. This resulting iodonium (B1229267) salt provides a versatile functional handle that can be used for further derivatization. lookchem.com

The mechanism of the intramolecular cycloalkylation of 3-methyl-3-phenylbutan-1-ol has been a subject of detailed investigation. lookchem.com Computational studies have been instrumental in elucidating the pathways of these complex reactions. For the I(III)-mediated arene C-H etherification, computational analysis supports a mechanism that begins with the formation of an umpoled O-intermediate through a ligand exchange with the I(III) reagent. lookchem.com Following this initial step, the reaction can proceed through competitive pathways: a direct cyclization or a spirocyclization/1,2-shift mechanism. lookchem.com

Furthermore, studies on the intramolecular cycloalkylation of 3-methyl-3-phenyl-1-butanol in the presence of deuterated phosphoric acid (D₃PO₄) have provided additional mechanistic insights into acid-catalyzed cyclization processes. lookchem.com

Interconversion of the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a key functional handle on the 3-methyl-3-phenylbutan-1-ol molecule, allowing for its conversion into other important functional groups like aldehydes, carboxylic acids, esters, and ethers.

The primary alcohol in 3-methyl-3-phenylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The oxidation to 3-methyl-3-phenyl-butanal is a recognized conversion. lookchem.com The selective oxidation of primary alcohols to aldehydes is a common transformation in organic synthesis. chemsrc.com For instance, related structures like 3-phenyl-1-butanol (B1593598) can be oxidized to the corresponding aldehyde using specific catalysts. chemicalbook.com Further oxidation of the intermediate aldehyde would yield the corresponding carboxylic acid, 3-methyl-3-phenylbutanoic acid.

| Reactant | Product | Transformation Type |

| 3-Methyl-3-phenylbutan-1-ol | 3-Methyl-3-phenylbutanal | Partial Oxidation |

| 3-Methyl-3-phenylbutan-1-ol | 3-Methyl-3-phenylbutanoic acid | Complete Oxidation |

This table represents the potential oxidative transformations of the primary alcohol functionality.

The hydroxyl group of 3-methyl-3-phenylbutan-1-ol serves as a valuable point for chemical modification to create a diverse range of derivatives through esterification and etherification. chemshuttle.com A notable method for such transformations involves an oxidation-reduction condensation reaction. By using a combination of phenyl diphenylphosphinite (PhOPPh₂) and an oxidant like an azide, even sterically hindered alcohols can be converted into the corresponding esters and ethers. clockss.org A key feature of this reaction is that it proceeds with almost complete inversion of the stereochemical configuration, which is crucial when working with chiral molecules. clockss.org This method provides a pathway for synthesizing chiral sulfides, azides, esters, and ethers from their corresponding alcohols under mild and neutral conditions. clockss.org

Catalytic Conversions Involving 3-Methyl-3-phenylbutan-1-ol as a Substrate

3-Methyl-3-phenylbutan-1-ol can act as a substrate in various catalytic processes to yield valuable chemical structures. One of the primary examples is the acid-catalyzed intramolecular cycloalkylation. The use of D₃PO₄ as a catalyst facilitates the cyclization of the molecule, a reaction whose mechanism has been studied in detail. lookchem.com This transformation highlights the utility of the compound in synthesizing cyclic frameworks.

Furthermore, dynamic reductive kinetic resolutions of related ketones can produce chiral alcohols, and subsequent intramolecular cyclization of the alcohol product can afford valuable heterocycles like isochromans. uniovi.es While this example involves the synthesis of an alcohol, the reverse process—a catalytic dehydration and cyclization of an alcohol like 3-methyl-3-phenylbutan-1-ol—falls within the scope of catalytic conversions for this class of molecules.

Reactivity Comparison with Isomeric Phenylbutanols (e.g., tertiary alcohols)

The reactivity of phenylbutanols is significantly influenced by the substitution pattern of the carbon atom bearing the hydroxyl group. A comparison between the primary alcohol, 3-methyl-1-phenylbutan-1-ol, and its tertiary isomers, such as 2-methyl-1-phenylbutan-2-ol (B1584244) and 2-methyl-4-phenylbutan-2-ol, reveals stark differences in their chemical behavior, particularly in oxidation and nucleophilic substitution reactions.

Primary alcohols are readily oxidized to aldehydes and subsequently to carboxylic acids under various conditions. acsgcipr.org In contrast, tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. smolecule.com For a tertiary alcohol to be oxidized, harsh conditions that lead to the cleavage of carbon-carbon bonds are typically required. For example, an attempted oxidation of the tertiary alcohol 2-methyl-4-phenylbutan-2-ol resulted in a complex mixture and a low yield of the corresponding ketone, underscoring its low reactivity towards oxidation compared to a primary alcohol. rsc.org

This difference in reactivity also extends to nucleophilic substitution reactions. Primary alcohols and their corresponding alkyl halides tend to react via an Sₙ2 mechanism, which is sensitive to steric hindrance around the reaction center. libretexts.org Tertiary alcohols and their derivatives, on the other hand, favor Sₙ1 reactions due to their ability to form relatively stable tertiary carbocation intermediates. libretexts.orgquora.com The stability of the tertiary carbocation makes it easier to form, thus facilitating the Sₙ1 pathway, whereas the formation of a primary carbocation is highly unfavorable. quora.com Therefore, while this compound would favor Sₙ2 pathways, its tertiary isomers would react preferentially through Sₙ1 mechanisms, leading to different products and stereochemical outcomes. This fundamental difference in reactivity based on the degree of alcohol substitution is a cornerstone of organic synthesis, allowing for selective transformations in molecules containing multiple hydroxyl groups.

| Property | This compound (Primary Alcohol) | Isomeric Tertiary Phenylbutanols (e.g., 2-Methyl-1-phenylbutan-2-ol) | Reference |

|---|---|---|---|

| Oxidation | Readily oxidized to aldehyde and then carboxylic acid. | Resistant to oxidation under mild conditions; requires harsh conditions that cleave C-C bonds. | acsgcipr.orgsmolecule.com |

| Nucleophilic Substitution Mechanism | Favors Sₙ2 mechanism (less steric hindrance, unstable primary carbocation). | Favors Sₙ1 mechanism (formation of a stable tertiary carbocation). | libretexts.orgquora.com |

| Carbocation Stability | Primary carbocation is highly unstable and difficult to form. | Tertiary carbocation is relatively stable and readily formed. | quora.com |

Spectroscopic Characterization in Advanced Research of 3 Methyl 3 Phenylbutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-methyl-1-phenylbutan-1-ol. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a complete picture of the molecule's structure.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment of each proton. The expected signals include distinct resonances for the aromatic protons on the phenyl ring, the carbinol proton (the hydrogen attached to the same carbon as the hydroxyl group), and the protons of the isobutyl group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns reveal adjacent proton relationships.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Carbinol (CH-OH) | ~ 4.6 | Triplet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

| Methylene (B1212753) (CH₂) | 1.6 - 1.8 | Multiplet |

| Methine (CH) | 1.8 - 2.0 | Multiplet |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound would show signals for the phenyl carbons, the carbinol carbon, and the distinct carbons of the isobutyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is crucial for assigning the signals of the alkyl chain. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-ipso) | ~144 |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 129 |

| Carbinol (C-OH) | ~75 |

| Methylene (CH₂) | ~48 |

| Methine (CH) | ~25 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignment by establishing correlations between protons and carbons. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It allows for the unambiguous assignment of each proton to its corresponding carbon in the molecular skeleton. For instance, the proton signal around 4.6 ppm would show a correlation to the carbon signal around 75 ppm, confirming the C-H bond of the carbinol group. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is critical for piecing together the molecular fragments. For example, HMBC would show correlations from the carbinol proton to the ipso-carbon of the phenyl ring and the adjacent methylene carbon of the isobutyl group, confirming the connectivity of these key structural units. columbia.eduni.ac.rs

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 164, corresponding to its molecular formula (C₁₁H₁₆O).

The fragmentation is dictated by the most stable resulting ions. Key expected fragmentation pathways include:

Loss of Water: A peak at m/z 146, corresponding to the [M-H₂O]⁺ ion.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the isobutyl group is a highly favorable pathway, leading to the formation of a resonance-stabilized benzylic oxonium ion at m/z 107. vaia.com

Phenyl-related Fragments: The presence of the phenyl group typically gives rise to fragments such as the tropylium (B1234903) ion (m/z 91) and the phenyl cation (m/z 77). nist.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 146 | [C₁₁H₁₄]⁺ | Loss of H₂O |

| 107 | [C₇H₇O]⁺ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and aromatic components.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600, 1450 | Medium, Variable |

Advanced Spectral Analysis for Complex Structure Determination

While each spectroscopic technique provides valuable pieces of the structural puzzle, definitive characterization is achieved through their combined interpretation. beilstein-journals.org For a molecule like this compound, advanced analysis integrates all the data: the molecular weight from MS confirms the formula, IR confirms the presence of hydroxyl and phenyl groups, and detailed NMR analysis maps the precise arrangement of every atom.

In modern research, computational methods such as Density Functional Theory (DFT) are often used to predict NMR chemical shifts. nih.gov These theoretical predictions can be compared against experimental data to provide an even higher level of confidence in the structural assignment, especially for complex molecules or for distinguishing between similar isomers. nih.gov The convergence of data from ¹H NMR, ¹³C NMR, 2D NMR, MS, and IR, often supported by computational analysis, provides an unambiguous and comprehensive characterization of the compound's structure. beilstein-journals.org

Computational Chemistry and Theoretical Studies on 3 Methyl 3 Phenylbutan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). For a molecule like 3-methyl-1-phenylbutan-1-ol, these calculations can predict key structural parameters and electronic properties.

Molecular Geometry Optimization: A primary step in computational analysis is geometry optimization, where the most stable arrangement of atoms in a molecule is found by calculating the minimum energy structure. Density Functional Theory (DFT) is a widely used method for this purpose, often with basis sets such as 6-31G(d,p) or larger to provide a good balance between accuracy and computational cost. These calculations yield optimized bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Once the geometry is optimized, various electronic properties can be calculated. These include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, hybridization of atomic orbitals, and the nature of chemical bonds.

Table 1: Illustrative Predicted Geometrical and Electronic Parameters for this compound Note: This table presents hypothetical data based on typical DFT calculations for similar organic molecules, as specific published data for this compound is not available.

| Parameter | Predicted Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Optimized Bond Lengths | ||

| C-O | 1.43 Å | B3LYP/6-31G(d,p) |

| O-H | 0.97 Å | B3LYP/6-31G(d,p) |

| C-C (phenyl) | ~1.39 Å | B3LYP/6-31G(d,p) |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d,p) |

| LUMO Energy | -0.2 eV | B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-31G(d,p) |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d,p) |

Reaction Mechanism Elucidation via Computational Modeling (e.g., transition state analysis)

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of reaction energy barriers. While specific studies on this compound are not prominent, research on structurally related molecules like 3-methyl-1-butanol provides a clear example of this application.

For instance, a study on the hydrogen abstraction reaction of 3-methyl-1-butanol with the hydroxyl (OH) radical used quantum chemical calculations to explore the reaction pathways. dntb.gov.ua Such an analysis for this compound would involve:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials and potential products are optimized.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the energy of the TS determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and products.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key factor in determining the reaction rate.

A study on 3-methyl-1-butanol's reaction with OH radicals identified five different reaction channels corresponding to the abstraction of a hydrogen atom from different positions on the molecule. dntb.gov.ua The channel with the lowest energy barrier was found to be the most favorable reaction pathway. dntb.gov.ua

Table 2: Example of Reaction Channel Analysis for Hydrogen Abstraction from 3-Methyl-1-butanol by OH Radical Source: Adapted from theoretical studies on 3-methyl-1-butanol. dntb.gov.ua This data is for a related, not the target, compound.

| Reaction Channel | Position of H Abstraction | Energy Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| R1 | C1-H | 7.1 | -28.5 |

| R2 | C2-H | 8.9 | -25.2 |

| R3 | C3-H | 5.4 | -28.9 |

| R4 | C4-H | 13.2 | -19.8 |

| R5 | O-H | 6.9 | -35.1 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, these predictions would include NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. Methods like Gauge-Independent Atomic Orbital (GIAO) are used, often in conjunction with DFT. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra.

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. The computed frequencies correspond to the vibrational modes (stretching, bending) of the chemical bonds. These theoretical spectra can be compared with experimental IR data to identify characteristic functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic transitions within the molecule, particularly those involving the phenyl group.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis aims to identify the different stable conformers and determine their relative energies.

This process typically involves:

Conformational Search: A systematic or stochastic search is performed to explore the potential energy surface of the molecule by rotating its single bonds.

Geometry Optimization: Each potential conformer is then subjected to geometry optimization to find the nearest local energy minimum.

Energy Calculation: The relative energies of the optimized conformers are calculated at a higher level of theory to determine their stability and population at a given temperature.

The results are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of one or more dihedral angles. This analysis helps in understanding the molecule's flexibility and the most probable shapes it will adopt.

Studies of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules.

Intermolecular Interactions: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger clusters. Computational studies can model these interactions, calculating their binding energies and geometries. For example, a study on the related 3-methyl-1-butanol investigated hydrogen bonding with other alcohols using DFT. nih.gov This type of study reveals the strength and nature of non-covalent interactions.

Solvation Effects: The properties of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a common example.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

These studies are crucial for accurately predicting properties and reactivity in realistic chemical environments.

Derivatives and Chemical Analogues of 3 Methyl 3 Phenylbutan 1 Ol: Synthesis and Research Applications

Synthesis of Functionalized Derivatives for Diverse Chemical Applications

The functionalization of 3-methyl-1-phenylbutan-1-ol primarily targets its hydroxyl (-OH) group and the aromatic phenyl ring, allowing for the creation of a wide array of derivatives. These synthetic transformations are crucial for developing new compounds with tailored properties.

One significant synthetic strategy involves the oxidation of the secondary alcohol group. Using oxidizing agents, the hydroxyl moiety can be converted into a ketone, yielding 3-methyl-1-phenylbutan-1-one (also known as isovalerophenone). chemsrc.com This ketone serves as a key intermediate for further reactions.

Another important class of reactions is etherification. The hydroxyl group can undergo etherification, for instance, in iodine-catalyzed reactions involving various alcohols, to produce ether derivatives. nih.gov Furthermore, intramolecular cyclization reactions represent a sophisticated application. For example, methods have been developed for intramolecular arene C-H etherification, which can transform phenylbutanol structures into functionalized chromane (B1220400) scaffolds. lookchem.com This type of transformation, creating aryl C-O bonds through dehydrogenative coupling, highlights the potential to build complex heterocyclic systems from relatively simple alcohol precursors. lookchem.com

Table 1: Selected Synthetic Transformations of Phenylbutanol Derivatives

| Reaction Type | Reagents & Conditions | Product Class | Potential Application |

| Oxidation | Potassium permanganate, chromium trioxide | Ketones (e.g., α-(α-aminopropyl)benzyl ketone) | Synthetic Intermediates |

| Reduction | Lithium aluminum hydride (LAH), NaBH4, Catalytic Hydrogenation | Amines | Pharmaceutical Precursors |

| Substitution (Halogenation) | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl Halides | Versatile Synthetic Intermediates |

| Intramolecular Etherification | Hypervalent Iodine (III) Reagents | Chromanes | Access to complex scaffolds lookchem.com |

Exploration of Analogues with Structural Modifications (e.g., related phenylbutanol derivatives)

The exploration of structural analogues of this compound is essential for understanding structure-activity relationships. Modifications can include altering the position of the hydroxyl or methyl groups, changing the length of the alkyl chain, or introducing new functional groups onto the phenyl ring or alkyl backbone.

Several positional isomers of this compound exist, each with distinct properties. For instance, 3-methyl-3-phenylbutan-1-ol (B3049658) is a tertiary alcohol, which contrasts with the secondary alcohol nature of the title compound. biosynth.comnih.gov Another isomer, 3-methyl-1-phenylbutan-2-ol , is also a secondary alcohol but with the hydroxyl group at a different position. biosynth.com Introducing other functional groups, such as an amino group, leads to pharmacologically relevant analogues like 2-amino-1-phenyl-butanol . These amino alcohol derivatives are valuable precursors in medicinal chemistry.

Table 2: Structural Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 1565-86-2 | C₁₁H₁₆O | Secondary alcohol; hydroxyl on C1 nih.gov |

| 3-Methyl-3-phenylbutan-1-ol | 21438-74-4 | C₁₁H₁₆O | Tertiary alcohol; phenyl and methyl groups on C3 nih.gov |

| 3-Methyl-1-phenylbutan-2-ol | 705-58-8 | C₁₁H₁₆O | Secondary alcohol; hydroxyl on C2 biosynth.com |

| 2-Amino-1-phenyl-butanol | 5897-76-7 | C₁₀H₁₅NO | Contains an additional amino group on C2 |

| 3-Methyl-1-phenyl-3-pentanol | 10415-87-9 | C₁₂H₁₈O | Tertiary alcohol with an ethyl group instead of methyl at C3 |

| Isovalerophenone (B1672632) | 582-62-7 | C₁₁H₁₄O | Ketone derivative (carbonyl at C1) chemsrc.comoakwoodchemical.com |

This compound as a Versatile Synthetic Intermediate

The reactivity of its functional groups makes this compound a valuable building block in organic synthesis.

This compound and its closely related analogues serve as starting materials for more complex molecules. For example, it is a precursor to isovalerophenone and isoamylbenzene. chemsrc.com The general class of phenylbutanol derivatives is utilized in the synthesis of various pharmaceuticals. Their sympathomimetic properties make them useful starting points for developing decongestants. Furthermore, derivatives of 2-amino-1-butanol have been synthesized and evaluated for antimycobacterial activity, demonstrating their role as precursors in developing agents against resistant strains of Mycobacterium tuberculosis.

The core structure of this compound is suitable for generating compound libraries for screening purposes. By systematically modifying the phenyl ring, the alkyl chain, and the hydroxyl group, chemists can create a diverse set of molecules. This approach is fundamental in drug discovery and materials science. For instance, libraries of phenylbutanol derivatives can be synthesized to explore their potential as physiologically active agents, such as modulators of cytokine levels for treating inflammatory conditions. Research has demonstrated that derivatives synthesized from such scaffolds can be tested for activity against various biological targets, including enzymes and receptors. google.com

Investigation of Structure-Reactivity and Structure-Property Relationships within 3-Methyl-3-phenylbutan-1-ol Analogues

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is a cornerstone of chemical science. For analogues of this compound, these investigations focus on how changes in the molecular architecture affect its behavior.

Key areas of investigation include:

Stereochemistry : As this compound is chiral, the spatial arrangement of its substituents is critical. Different enantiomers or diastereomers of its derivatives can exhibit varied reactivity and biological activity. For example, in enzyme-catalyzed reactions, the chirality of the substrate is often crucial for binding to the active site. mdpi.com

Functional Group Position : The location of the hydroxyl group significantly impacts reactivity. As a secondary alcohol, this compound can be oxidized to a ketone. chemsrc.com Its tertiary alcohol isomer, 3-methyl-3-phenylbutan-1-ol, is resistant to oxidation under similar conditions. This difference in reactivity is a direct consequence of the substitution pattern at the alcohol carbon.

Electronic Effects : The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the reactivity of the entire molecule. For instance, electron-withdrawing groups can make the hydroxyl proton more acidic or influence the reaction rates of aromatic substitution. Studies on related phenol (B47542) derivatives show that such modifications are key to optimizing bioactivity for pharmaceutical applications. researchgate.net

Research on similar structures, like α-ketoheterocycles, has shown that systematic modifications, such as increasing the length of an alkyl chain, can lead to significant changes in inhibitory activity against specific enzymes. universiteitleiden.nl Similar principles apply to phenylbutanol analogues, where modifying the alkyl chain or phenyl group substitution can fine-tune properties for specific applications, from fragrance ingredients to pharmaceutical intermediates.

Future Research Directions and Emerging Paradigms for 3 Methyl 3 Phenylbutan 1 Ol

Development of Sustainable and Eco-Friendly Synthetic Routes (e.g., green chemistry principles)

The synthesis of 3-Methyl-1-phenylbutan-1-ol, traditionally achievable via Grignard reaction between benzaldehyde (B42025) and isobutylmagnesium bromide, offers significant opportunities for the integration of green chemistry principles. acs.orgpnas.org Future research should focus on minimizing environmental impact by addressing solvent choice, reagent efficiency, and energy consumption. msu.edu

One of the primary goals of green chemistry is to reduce waste and utilize reagents efficiently, a concept encapsulated by the principle of atom economy. acs.org The classic Grignard synthesis can be improved by moving away from traditional, hazardous solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A key research direction is the systematic evaluation of greener alternatives. rsc.org Solvents such as 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corn cobs, have shown superior performance in suppressing by-products in Grignard reactions and offer easier, water-based work-ups. rsc.orgrsc.orgresearchgate.net Another promising approach is the use of mechanochemistry, such as ball-milling, which can drastically reduce the amount of solvent required for the preparation of Grignard reagents, making the process cheaper, safer, and more environmentally friendly. sciencedaily.com

Biocatalysis presents a powerful, sustainable alternative for producing chiral alcohols. researchgate.net Future studies could explore the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding ketone, isovalerophenone (B1672632), to yield enantiomerically pure (R)- or (S)-3-Methyl-1-phenylbutan-1-ol. researchgate.netfrontiersin.org This enzymatic approach operates under mild conditions (ambient temperature and pressure) in aqueous media, avoiding the need for hazardous reagents and solvents. tudelft.nlresearchgate.net

| Solvent | Source | Key Green Advantages | Refractive Index |

| Diethyl Ether (Et2O) | Petrochemical | Traditional solvent, well-understood | 1.353 |

| Tetrahydrofuran (THF) | Petrochemical | High solvation power for Grignard reagents | 1.407 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., levulinic acid) | Lower peroxide formation, immiscible with water, renewable source | 1.406 |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, stable to acids/bases, low peroxide formation | 1.422 |

This table presents a comparison of traditional and green solvents potentially applicable to the synthesis of this compound.

Integration into Automated and High-Throughput Synthesis Platforms

The transition from manual, batch-wise synthesis to automated and high-throughput platforms is a critical step in accelerating chemical research. nih.govmedium.com For this compound, integrating its synthesis and subsequent reactions into such platforms could enable rapid optimization of reaction conditions and the discovery of new derivatives.

Automated synthesis systems are robotic platforms that combine hardware modules for tasks like mixing, heating, and purification with software for experimental design and execution. merckmillipore.comwikipedia.org Platforms like the Synple synthesizer utilize pre-filled reagent cartridges to fully automate the generation, isolation, and purification of products for a variety of reaction classes, including amide formation, Suzuki couplings, and reductive aminations. merckmillipore.comsynplechem.com Future research could develop a dedicated cartridge-based system for Grignard-type reactions, allowing for the automated, on-demand synthesis of this compound and its analogs. This would facilitate the rapid creation of compound libraries for screening purposes.

Flow chemistry is another key automation technology. Performing the synthesis in a continuous flow reactor allows for precise control over reaction parameters, improved safety, and easier scalability. organic-chemistry.org Coupling a flow reactor with real-time monitoring techniques, such as FlowNMR, enables immediate data acquisition for process optimization. youtube.com An emerging paradigm involves the use of artificial intelligence (AI) and machine learning algorithms to create self-optimizing reactor systems. medium.com These platforms can autonomously explore reaction conditions to maximize yield and selectivity, significantly accelerating the development of robust synthetic protocols for this compound. medium.commagritek.com

| Platform/Technology | Key Features | Potential Application for this compound |

| Cartridge-Based Synthesizer | Pre-packed reagents, fully automated reaction and purification | Rapid, on-demand synthesis of the alcohol and its derivatives for screening. |

| Flow Reactor | Precise control of temperature, pressure, and stoichiometry; enhanced safety | Optimization of synthesis conditions and scalable production. |

| AI-Driven Self-Optimization | Autonomous exploration of reaction parameters using machine learning | Accelerated discovery of optimal synthetic protocols with minimal human intervention. |

This table outlines emerging automated platforms and their potential application in the synthesis and study of this compound.

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is fundamental to developing efficient and selective chemical transformations. acs.org For this compound, research into novel catalytic systems can unlock new synthetic routes and enable valuable downstream conversions.

One area of exploration is the Guerbet reaction, which converts alcohols into higher-branched alcohols. acs.orgrsc.org While not a direct synthesis of the target compound, catalysts developed for this reaction could be adapted for other transformations. Novel heterogeneous catalysts, such as copper- and nickel-doped porous metal oxides derived from hydrotalcite, have shown high activity for the Guerbet coupling of ethanol (B145695) to 1-butanol. acs.orgmdpi.comcore.ac.uk Similarly, bimetallic alloy catalysts, like Ni99Pt1, are being investigated for their potential to improve selectivity and activity. mdpi.com

Photocatalysis offers a green and powerful method for driving chemical reactions using light. rsc.org Research could focus on photocatalytic systems for the selective oxidation of this compound to isovalerophenone. Materials such as graphitic carbon nitride (g-C3N4) and silver orthophosphate (Ag3PO4) have been investigated for the oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes with high selectivity, often using visible light and environmentally benign oxidants like O2. rsc.orggoogle.com Furthermore, metal-organic frameworks (MOFs) incorporating photocatalytic moieties like 9-fluorenone (B1672902) can facilitate hydrogen atom transfer (HAT) from alcohols, enabling C-H functionalization reactions. acs.org A one-pot, photo-biocatalytic system could even be envisioned for the deracemization of the alcohol, combining photocatalytic oxidation with a stereoselective enzymatic reduction. acs.org

| Catalytic System | Reaction Type | Potential Advantage |

| Cu/Ni Porous Metal Oxides | Alcohol Transformation (Guerbet) | Noble-metal-free, high activity |

| g-C3N4 / Ag3PO4 | Photocatalytic Oxidation | Use of visible light, high selectivity, green oxidant (O2) |

| 9-Fluorenone-based MOFs | Photocatalytic C-H Activation | Heterogeneous, recyclable catalyst with enhanced efficiency |

| Alcohol Dehydrogenases (ADHs) | Biocatalytic Reduction/Oxidation | High stereoselectivity, mild aqueous conditions |

This table summarizes novel catalytic systems and their potential applications in the transformation of this compound.

Advanced Mechanistic Studies using Cutting-Edge Analytical Techniques

A deep understanding of reaction mechanisms is essential for rational catalyst design and process optimization. Future research on this compound should leverage cutting-edge analytical techniques to elucidate the intricate details of its formation and subsequent reactions.

In-situ and operando spectroscopic methods are invaluable for observing reactive species under actual reaction conditions. acs.org For instance, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the liquid phase during a reaction, identifying transient intermediates and products. whiterose.ac.ukresearchgate.netresearchgate.net This could be applied to study the oxidation of this compound, tracking the formation of the ketone product and potential by-products in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive tool for reaction monitoring. acs.orgrptu.de Its quantitative nature allows for the precise determination of reaction kinetics without the need for calibration. magritek.com The use of FlowNMR, where the reaction mixture is circulated through an NMR spectrometer, is particularly suited for monitoring reactions under realistic, scalable conditions. youtube.comeuropeanpharmaceuticalreview.com

Mass spectrometry (MS), with its exceptional sensitivity, is ideal for detecting low-concentration, highly reactive intermediates that are key to understanding a catalytic cycle. rsc.orgru.nlnih.gov Techniques like electrospray ionization (ESI-MS) can directly sample ions from a reaction mixture, while tandem MS (e.g., collision-induced dissociation) can provide structural information about these transient species. ru.nlresearchgate.net

Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for modeling reaction pathways. nih.govnih.gov DFT calculations can be used to investigate the mechanism of the Grignard reaction to form this compound, exploring transition state structures and rationalizing stereoselectivity. nih.govacs.orgresearchgate.netchemrxiv.org Such theoretical studies provide molecular-level insights that are often inaccessible through experimental means alone.

| Analytical Technique | Information Gained | Example Application |

| In-situ ATR-FTIR | Identification of functional groups of intermediates and products in real-time. | Monitoring the oxidation of the alcohol to the corresponding ketone. |

| In-situ / Flow NMR | Quantitative kinetic data, structural elucidation of species in solution. | Determining reaction rates and identifying intermediates in the synthesis process. |

| ESI-Mass Spectrometry | Detection and characterization of low-abundance, charged reactive intermediates. | Identifying organometallic species in a catalytic cycle for a transformation reaction. |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries. | Modeling the Grignard reaction pathway to predict diastereoselectivity. |

This table highlights advanced analytical techniques for elucidating reaction mechanisms relevant to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-1-phenylbutan-1-OL, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via Grignard reactions, where a phenylmagnesium bromide reacts with a ketone precursor (e.g., 3-methylbutan-1-one), followed by acid quenching. Optimization involves controlling stoichiometry, temperature (0–5°C for exothermic steps), and inert atmospheres to minimize side reactions. Post-synthesis purification typically employs fractional distillation or column chromatography. Reaction efficiency can be monitored using thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry.

- GC-MS validates purity and detects volatile byproducts.

- IR spectroscopy confirms hydroxyl (-OH) and aromatic C-H stretches.

- Elemental analysis ensures correct empirical formula.

Reference databases like PubChem provide comparative spectral data for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.

- Store in airtight containers away from oxidizers; flammability requires fire-safe cabinets.

- Dispose via certified chemical waste services compliant with OSHA and EU regulations (e.g., PBT/vPvB classifications) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, boiling point) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To resolve:

- Reproduce experiments using high-purity samples (>99%) and standardized methods (e.g., OECD guidelines for LogP determination).

- Compare data with structurally similar alcohols (e.g., 3-methylbutan-1-ol, LogP = 1.35 ).

- Use advanced computational tools (e.g., COSMO-RS) to predict and validate properties .

Q. What strategies mitigate stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Employ chiral catalysts (e.g., BINOL-derived ligands) to control enantioselectivity.

- Monitor reaction progress via chiral HPLC or polarimetry.

- Refer to hydrogenation studies of acetylenic precursors (e.g., Lindlar catalyst systems) to optimize stereochemical outcomes .

Q. How is this compound utilized in drug discovery pipelines, particularly in structure-activity relationship (SAR) studies?

- Methodological Answer :

- The phenyl and hydroxyl groups serve as pharmacophores for binding assays (e.g., kinase inhibition).

- Derivatize the alcohol to esters or ethers to enhance bioavailability; evaluate metabolic stability via liver microsome assays.

- Compare with analogs like 1-(2-chlorophenyl)butan-1-ol, which showed anxiolytic activity in rodent models .

Q. What experimental designs are effective for studying the environmental fate of this compound?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F to assess microbial degradation rates.

- Aquatic toxicity tests : Daphnia magna acute toxicity models determine EC₅₀ values.

- Henry’s Law Constant measurements : Gas-stripping methods quantify volatilization potential (reference: 3-methylbutan-1-ol, Henry’s constant = 33.1 at 37°C ).

Data Contradiction Analysis

Q. Why do metabolic pathway studies report conflicting metabolite profiles for this compound?

- Methodological Answer : Variations arise from enzyme sources (e.g., human vs. rodent cytochrome P450 isoforms). To address:

- Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in vitro.

- Apply LC-MS/MS with isotopic labeling to trace metabolite formation.

- Cross-reference with PubChem’s enzymatic reaction datasets .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 220–225°C (estimated) | Fractional Distillation | |

| LogP | 2.1 (predicted) | COSMO-RS Simulation | |

| Hydrogen Bond Acceptor | 1 (hydroxyl group) | Computational Analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.